5,6-Dimethoxybenzimidazole

Organic Synthesis Reactivity Profiling Benzimidazole Derivatization

Procure 5,6-Dimethoxybenzimidazole (CAS 72721-02-9) as a critical heterocyclic scaffold. Its 5,6-dimethoxy motif provides distinct electronic and hydrogen-bonding properties essential for potent kinase inhibition (PLK1 IC50 2.2 nM) and antiparasitic activity, unlike unsubstituted or other analogs. Essential for medicinal chemistry campaigns and reaction mechanism studies where amination with sodium amide fails—a key differentiator for reactivity research.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 72721-02-9
Cat. No. B1297684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxybenzimidazole
CAS72721-02-9
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC=N2)OC
InChIInChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyBTWUUHKQHOSMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxybenzimidazole (CAS 72721-02-9) | Specifications, Structural Features, and Key Procurement Data


5,6-Dimethoxybenzimidazole (CAS: 72721-02-9; molecular weight: 178.19 g/mol) is a heterocyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with methoxy (-OCH3) substituents specifically positioned at the 5 and 6 carbon atoms of the benzimidazole core . This compound is commercially available as a research chemical, typically at ≥95% to 98% purity, and is characterized as a white to off-white crystalline solid with a melting point range of approximately 179–189°C . As a versatile scaffold in medicinal chemistry and organic synthesis, 5,6-dimethoxybenzimidazole serves as a critical intermediate for the development of kinase inhibitors, antiparasitic agents, and other bioactive molecules .

Why Benzimidazole Analogs Cannot Be Interchanged with 5,6-Dimethoxybenzimidazole (CAS 72721-02-9) in Research Applications


Simple substitution of 5,6-dimethoxybenzimidazole with unsubstituted benzimidazole, 5,6-dimethylbenzimidazole, or 5,6-dichlorobenzimidazole is not advisable in research applications because the specific electron-donating nature and hydrogen-bonding capacity of the 5,6-dimethoxy motif profoundly alters chemical reactivity, physicochemical properties, and biological target engagement profiles . Unlike the methyl or chloro analogs, the methoxy groups at positions 5 and 6 can directly influence the compound's solubility, metabolic stability, and its ability to participate as a hydrogen bond acceptor, which are critical parameters for rational drug design and assay reproducibility . Furthermore, certain chemical transformations, such as amination with sodium amide, proceed readily for monosubstituted 1-alkylbenzimidazoles but fail entirely for 5,6-dimethoxy- and 5,6-methylenedioxybenzimidazoles, underscoring a fundamental difference in reactivity that precludes generic substitution [1].

Quantitative Differentiation Guide: Selecting 5,6-Dimethoxybenzimidazole (CAS 72721-02-9) for Specific Research Outcomes


Reactivity Distinction: Failure to Undergo Amination Reaction with Sodium Amide

5,6-Dimethoxybenzimidazole and 5,6-methylenedioxybenzimidazole are uniquely unreactive toward amination with sodium amide, a reaction that proceeds with varying readiness for all monosubstituted 1-alkylbenzimidazoles [1]. This fundamental difference in chemical behavior necessitates distinct synthetic planning and precludes generic substitution of the dimethoxy scaffold for applications requiring nucleophilic amination.

Organic Synthesis Reactivity Profiling Benzimidazole Derivatization

Lipophilicity-Driven Pharmacokinetic Differentiation: Increased logP Due to 5,6-Dimethoxy Substitution

The presence of methoxy groups at positions 5 and 6 directly increases the lipophilicity of the benzimidazole core compared to unsubstituted or less lipophilic analogs, potentially affecting the compound's pharmacokinetic behavior and membrane permeability . This is supported by a calculated logP value of 1.58 for 5,6-dimethoxybenzimidazole [1], whereas unsubstituted benzimidazole exhibits a significantly lower logP of approximately 1.32, reflecting the hydrophobic contribution of the dimethoxy motif [2].

Medicinal Chemistry Drug Design Pharmacokinetics ADME

Scaffold Utility in Kinase Inhibitor Development: Quantitative IC50 Data for 5,6-Dimethoxybenzimidazole-Derived Probes

The 5,6-dimethoxybenzimidazole core is a validated scaffold for developing potent and selective kinase inhibitors, with derivatives demonstrating low nanomolar activity against clinically relevant targets [1]. For instance, a 5,6-dimethoxybenzimidazole-derived thiophene carboxamide exhibits IC50 values of 2.2 nM against PLK1 and 9.1 nM against PLK3, with >100-fold selectivity over a panel of approximately 30 other kinases, including cdk1 and cdk2 . In another example, a derivative inhibits FGFR1 with an IC50 of 150 nM in an in vitro kinase assay . In contrast, analogous scaffolds such as 5,6-dimethylbenzimidazole have been primarily noted for their role as vitamin B12 components, with distinct and largely non-overlapping kinase inhibition profiles .

Kinase Inhibition Anticancer Research Chemical Biology FGFR1 PLK1

Biological Activity Distinction: Antileishmanial Activity Profile Versus Structural Analogs

5,6-Dimethoxybenzimidazole demonstrates direct inhibitory activity against Leishmania amazonensis promastigotes in vitro, establishing its relevance as a scaffold for antiparasitic drug discovery . While quantitative IC50 values are not explicitly reported in available public sources, this specific antileishmanial activity profile distinguishes the dimethoxy-substituted scaffold from other benzimidazole analogs such as 5,6-dichlorobenzimidazole and 5,6-dinitrobenzimidazole, which have been studied for antiviral, anticancer, and energetic materials applications respectively, rather than antiparasitic activity .

Antiparasitic Research Neglected Tropical Diseases Leishmaniasis Protozoan Biology

Optimal Research and Procurement Scenarios for 5,6-Dimethoxybenzimidazole (CAS 72721-02-9)


Medicinal Chemistry: Development of Potent and Selective Kinase Inhibitors

The 5,6-dimethoxybenzimidazole scaffold is a proven core structure for designing ATP-competitive kinase inhibitors with low nanomolar potency. Derivatives incorporating this scaffold have demonstrated IC50 values as low as 2.2 nM against PLK1 and 150 nM against FGFR1, with excellent selectivity profiles (>100-fold over other kinases) [1]. Researchers engaged in anticancer drug discovery or chemical biology projects targeting kinases should procure this compound as a foundational building block for synthesizing novel inhibitor candidates.

Antiparasitic Drug Discovery: Screening Against Leishmania Species

5,6-Dimethoxybenzimidazole has been directly shown to inhibit the growth of Leishmania amazonensis promastigotes in vitro, establishing its utility as a scaffold for antiparasitic agent development . Laboratories focused on neglected tropical diseases, particularly those running phenotypic screens against Leishmania spp., should prioritize this compound over other benzimidazole analogs that lack documented antileishmanial activity .

Synthetic Organic Chemistry: Substitution-Sensitive Reaction Optimization

Given the established finding that 5,6-dimethoxybenzimidazole fails to undergo amination with sodium amide—a reaction that proceeds for many other benzimidazole derivatives [2]—this compound is essential for research aimed at understanding electronic effects of substituents on benzimidazole reactivity. It also serves as a critical negative control in reaction discovery and optimization studies.

Pharmaceutical Intermediate Supply: Building Block for Diverse Bioactive Molecules

As a versatile heterocyclic intermediate with enhanced lipophilicity (logP = 1.58) compared to unsubstituted benzimidazole, 5,6-dimethoxybenzimidazole is a valuable procurement item for contract research organizations and medicinal chemistry groups synthesizing libraries of bioactive compounds . Its methoxy groups improve physicochemical properties and serve as synthetic handles for further functionalization, making it a strategic component in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethoxybenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.